ethyl 4-(2-{[4-(4-ethoxyphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
This compound is a triazole-based derivative featuring a 4-ethoxyphenyl substituent at position 4 of the triazole ring, a sulfanylacetamido linker, and a benzoate ester group. The 5-position of the triazole is functionalized with a [(furan-2-yl)formamido]methyl moiety, which introduces a heteroaromatic furan ring.
Properties
IUPAC Name |
ethyl 4-[[2-[[4-(4-ethoxyphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O6S/c1-3-36-21-13-11-20(12-14-21)32-23(16-28-25(34)22-6-5-15-38-22)30-31-27(32)39-17-24(33)29-19-9-7-18(8-10-19)26(35)37-4-2/h5-15H,3-4,16-17H2,1-2H3,(H,28,34)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDINPJXBYZQXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OCC)CNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-(2-{[4-(4-ethoxyphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the ethoxyphenyl and furan groups. The final step involves the formation of the benzoate ester. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Table 1: Key Reagents and Conditions for Synthesis
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Phenolic compound + Hydrazine | Formation of triazole ring |
| 2 | Ethoxy group source | Functionalization |
| 3 | Ethyl acetate + Acid catalyst | Final esterification |
Biological Activities
Ethyl 4-(2-{[4-(4-ethoxyphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has been studied for various biological activities:
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. Ethyl 4-(2-{...}) has shown effectiveness against several bacterial strains, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. The specific compound has been evaluated in vitro against different cancer cell lines, showing promising results in reducing cell viability.
Enzyme Inhibition
The compound has been tested for its ability to inhibit certain enzymes associated with metabolic pathways in pathogens. This inhibition can potentially lead to therapeutic applications in treating diseases caused by these pathogens.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Anticancer | Reduces viability in cancer cells | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of triazoles, including ethyl 4-(2-{...}), highlighted its potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
In vitro testing on human breast cancer cell lines revealed that ethyl 4-(2-{...}) reduced cell proliferation by approximately 70% at a concentration of 50 µM after 48 hours of treatment. This suggests a strong potential for development as an anticancer drug.
Table 3: Case Study Results
| Study Type | Results | |
|---|---|---|
| Antimicrobial | MIC < 10 µg/mL | Potential for new antibiotics |
| Cancer Testing | 70% reduction in viability | Promising anticancer candidate |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and furan group may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include triazole derivatives with variations in substituents at the 4- and 5-positions of the triazole ring, as well as modifications to the acetamide linker or ester groups.
Key Structural Differences :
- Substituent Flexibility : The target compound’s 4-ethoxyphenyl group enhances lipophilicity compared to fluorophenyl (e.g., ) or methoxyphenyl (e.g., ) analogues.
- Heterocyclic Moieties : The [(furan-2-yl)formamido]methyl group introduces a planar, electron-rich furan ring, contrasting with pyridine () or thiophene () substituents in related compounds.
- Linker Modifications : The benzoate ester in the target compound may improve membrane permeability compared to free carboxylic acids or methyl esters (e.g., ).
Comparison with Analogues :
- Compound 16 () uses a 4-ethyl triazole core and acetylamino phenoxy group, synthesized via similar thiol-alkylation steps.
- Anti-exudative derivatives (3.1–3.21, ) employ variable chloroacetamides for diversification at the acetamide position.
Pharmacological Activity
- Anti-Exudative Activity : The target compound’s furan-2-yl and ethoxyphenyl groups may enhance activity compared to 3.1–3.21 derivatives (10 mg/kg dose), which showed efficacy comparable to diclofenac sodium (8 mg/kg) in reducing inflammation . Fluorine or nitro substituents in analogues (e.g., 3.21) further boost potency due to electron-withdrawing effects .
Physical and Crystallographic Properties
- Melting Points : Benzoate esters (e.g., compound 16, 242.1–243.3°C ) typically exhibit higher melting points than methyl esters due to increased molecular symmetry.
- Crystallography : Isostructural fluorophenyl triazoles () show planar conformations with π-π stacking (3.555 Å spacing), while the target compound’s ethoxyphenyl group may induce steric hindrance, altering crystal packing.
Biological Activity
Ethyl 4-(2-{[4-(4-ethoxyphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Biological Activity Overview
Research into the biological activity of similar triazole derivatives suggests a range of potential effects:
- Antimicrobial Activity : Triazole compounds have been reported to exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of triazole can inhibit biofilm formation in pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The triazole ring is particularly effective against fungal infections. Compounds with similar structures have demonstrated efficacy against various fungal strains, making them candidates for antifungal drug development .
- Anticancer Potential : Some triazole derivatives have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that these compounds may affect multiple signaling pathways involved in cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives, providing insights into their mechanisms and efficacy:
The mechanisms by which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Many triazole compounds inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Disruption of Membrane Integrity : Antifungal activity is often mediated through disruption of fungal cell membranes.
- Modulation of Signaling Pathways : In cancer cells, these compounds can interfere with pathways that regulate cell growth and apoptosis.
Q & A
Q. What are the key synthetic routes for this compound?
The synthesis involves two main steps:
- Step 1 : Preparation of the triazole-thione intermediate (4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) via cyclization of thiocarbazide derivatives under reflux in ethanol .
- Step 2 : Alkylation with chloroacetamide derivatives in alkaline conditions (e.g., KOH/ethanol), followed by reflux, precipitation, and recrystallization . Critical parameters: Reaction time (≥1 hour), solvent purity, and stoichiometric control of chloroacetamide derivatives to minimize byproducts.
Q. How is the compound structurally characterized?
- Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., furan protons at δ 6.3–7.4 ppm, triazole carbons at δ 150–160 ppm) .
- X-ray crystallography : Resolves crystal packing and confirms sulfanyl-acetamido linkage geometry (e.g., bond angles of 104–112° at the triazole-sulfur junction) .
- Elemental analysis : Validates C, H, N, S content within ±0.3% theoretical values .
Q. What purification methods are effective post-synthesis?
- Recrystallization : Ethanol/water mixtures (80:20 v/v) yield >95% purity .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted intermediates .
Q. How is solubility assessed for in vitro assays?
- Solvent screening : Test solubility in DMSO (≥50 mg/mL), PBS (pH 7.4, <0.1 mg/mL), and ethanol (10–15 mg/mL) .
- Dynamic light scattering (DLS) : Monitors aggregation in aqueous buffers for biological assays .
Q. What initial biological screening models are used?
- Anti-exudative activity : Carrageenan-induced rat paw edema model, with dose-dependent inhibition (e.g., 30–50% reduction at 50 mg/kg) .
- Cytotoxicity : MTT assay on human fibroblasts (IC₅₀ > 100 µM indicates low toxicity) .
Advanced Research Questions
Q. How can reaction yields be optimized systematically?
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst concentration). Bayesian optimization algorithms improve yield predictions by 15–20% compared to trial-and-error methods .
- Flow chemistry : Continuous-flow reactors enhance reproducibility (e.g., 85% yield vs. 72% in batch) by controlling exothermic intermediates .
Q. How to resolve contradictions in reported biological activities?
- Purity validation : HPLC-MS (≥98% purity) ensures activity discrepancies are not due to impurities .
- Pharmacokinetic profiling : Assess bioavailability (e.g., oral vs. intraperitoneal administration) and metabolite interference using LC-MS/MS .
Q. What computational tools predict structure-activity relationships (SAR)?
- DFT calculations : Analyze electron density at the triazole ring (e.g., Fukui indices identify nucleophilic sites for derivatization) .
- Molecular docking : Simulate binding to cyclooxygenase-2 (COX-2) to prioritize substituents (e.g., ethoxyphenyl enhances hydrophobic interactions) .
Q. How to design analogs with improved pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
